molecular formula C17H24ClN3O2 B6640443 N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide

Katalognummer B6640443
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: TXEJZRMWQPXKID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the regulation of GABA levels in the brain.

Wirkmechanismus

CPP-115 works by inhibiting the enzyme N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide transaminase, which is responsible for the breakdown of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide in the brain, which can help in reducing the excitability of neurons and prevent seizures. Additionally, increased levels of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide can also have an anxiolytic effect and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide in the brain, which can have various biochemical and physiological effects. N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. Increased levels of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide can help in reducing the excitability of neurons and prevent seizures. Additionally, N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide has an anxiolytic effect and can help in reducing anxiety-like behavior. CPP-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.

Vorteile Und Einschränkungen Für Laborexperimente

CPP-115 has several advantages for lab experiments, including its high potency and selectivity for N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide transaminase. Additionally, CPP-115 has been extensively studied in animal models and has shown promising results for its potential therapeutic applications in various neurological disorders. However, there are also some limitations to using CPP-115 in lab experiments. For example, it is important to consider the potential side effects of increasing N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide levels in the brain, such as sedation and cognitive impairment. Additionally, the optimal dosage and administration of CPP-115 for different neurological disorders are still being studied.

Zukünftige Richtungen

There are several future directions for the research on CPP-115. One potential application is its use as a treatment for epilepsy, as it has shown promising results in animal models. Additionally, CPP-115 has been studied for its potential as an anxiolytic agent and a treatment for substance abuse disorders, and further research in these areas could lead to the development of new therapies. Another future direction is the study of the optimal dosage and administration of CPP-115 for different neurological disorders. Finally, the potential side effects of increasing N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide levels in the brain should be further studied to ensure the safety and efficacy of CPP-115 as a therapeutic agent.

Synthesemethoden

CPP-115 can be synthesized by the reaction of 3-hydroxypiperidine-1-carboxylic acid with 2-chlorobenzylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and addiction. It has been shown to increase the levels of N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide in the brain, which can help in reducing the excitability of neurons and prevent seizures. CPP-115 has also been found to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. Additionally, CPP-115 has been studied for its ability to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.

Eigenschaften

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-15-7-1-2-8-16(15)20-9-3-5-13(11-20)19-17(23)21-10-4-6-14(22)12-21/h1-2,7-8,13-14,22H,3-6,9-12H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEJZRMWQPXKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)NC(=O)N3CCCC(C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-3-hydroxypiperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.